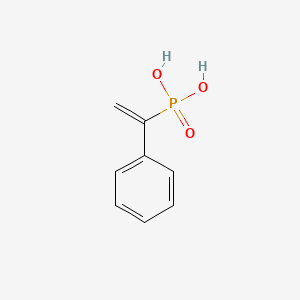

(1-Phenylvinyl)phosphonic acid

Description

Contextual Significance of Vinylphosphonic Acids and Phenyl-Substituted Phosphonic Acids

Vinylphosphonic acids are a class of organophosphorus compounds that have garnered considerable attention, primarily for their utility in polymer chemistry. The vinyl group serves as a polymerizable unit, allowing for the creation of polyvinylphosphonic acids and their copolymers. mdpi.com These polymers exhibit valuable properties, including high thermal stability and electrical conductivity, making them suitable for applications such as flame retardants and plasticizers. The parent compound, vinylphosphonic acid, was first synthesized in 1959 by Kabachnik and Medved through the dehydrochlorination of 2-chloroethylphosphonyl dichloride followed by hydrolysis. mdpi.com

The introduction of a phenyl substituent onto the vinylphosphonic acid structure, as seen in (1-phenylvinyl)phosphonic acid, significantly modifies the molecule's electronic and steric properties. Phenyl-substituted phosphonic acids are a cornerstone in the development of novel materials and biologically active molecules. mdpi.comacs.org The aromatic ring can engage in various intermolecular interactions, and its substitution pattern allows for the fine-tuning of the compound's acidity, solubility, and reactivity. mdpi.commdpi.com For instance, the incorporation of electron-withdrawing or donating groups on the phenyl ring can modulate the inhibitory potential of phosphonic acid analogues against certain enzymes. mdpi.commdpi.com

Historical Development of Research on this compound

While the broader field of organophosphorus chemistry dates back to the early 19th century, with the first synthesis of an organophosphorus compound, triethyl phosphate (B84403), in 1848, the specific exploration of this compound is a more recent development. mdpi.com Research into vinylphosphonic acid and its derivatives gained momentum following the initial synthesis of the parent compound in 1959. mdpi.com

The development of synthetic methodologies for vinylphosphonic acid derivatives has been a continuous area of research. Early methods were often elaborate and required high energy input. mdpi.com Over time, more efficient routes have been developed, including those starting from 2-chloroethylphosphonic acid, an industrial-scale chemical. mdpi.com The synthesis of this compound itself can be achieved through various organic reactions, with one common method involving the reaction of a styrene (B11656) derivative with a phosphorus-containing reagent, followed by hydrolysis. mdpi.com Research on copolymers containing this compound has been noted, for instance, in the development of solid acid catalysts for applications like the epoxidation of soybean oil. mdpi.com This highlights the ongoing investigation into the practical applications of this specific substituted vinylphosphonic acid.

Role of the Phosphonic Acid Moiety in Advanced Chemical Systems

The phosphonic acid group (-PO(OH)2) is a key functional moiety that imparts a wide range of useful properties to organic molecules. beilstein-journals.orgnih.gov It is characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups and a carbon atom. beilstein-journals.orgnih.gov This group is known for its ability to form strong bonds with metal oxides, making phosphonic acids excellent candidates for surface functionalization of materials like iron, aluminum, and titanium oxides. nih.gov

In biological systems, the phosphonic acid group can act as a structural mimic of the phosphate group, which is ubiquitous in biochemistry. beilstein-journals.orgnih.gov This analogy has led to the development of phosphonic acid-containing molecules as inhibitors of enzymes that process phosphate-containing substrates. ontosight.aimdpi.com Furthermore, the phosphonic acid moiety can engage in strong hydrogen bonding, leading to the formation of self-assembling supramolecular structures. nih.gov Its acidic nature also contributes to the water solubility of organic compounds. nih.gov The versatility of the phosphonic acid group has led to its incorporation in a diverse array of applications, from bioactive compounds and bone-targeting agents to the design of hybrid materials and components for medical imaging. beilstein-journals.orgnih.gov

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula |

| This compound | 1-Phenylethenylphosphonic acid, alpha-Phenylvinylphosphonic acid | C8H9O3P |

| Vinylphosphonic acid | Ethenylphosphonic acid | C2H5O3P |

| Phenylphosphonic acid | Benzenephosphonic acid | C6H7O3P |

| Triethyl phosphate | Phosphoric acid, triethyl ester | C6H15O4P |

| 2-Chloroethylphosphonic acid | Ethephon | C2H6ClO3P |

| Diethyl phosphite (B83602) | Diethyl phosphonate (B1237965) | C4H11O3P |

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 184.13 g/mol nih.gov |

| Molecular Formula | C8H9O3P nih.gov |

| Boiling Point | 399.4°C at 760 mmHg alfa-chemistry.com |

| Flash Point | 195.4°C alfa-chemistry.com |

| Density | 1.335 g/cm³ alfa-chemistry.com |

| CAS Number | 3220-50-6 nih.gov |

| IUPAC Name | 1-phenylethenylphosphonic acid nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethenylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O3P/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-6H,1H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSDUXHQPXODCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185974 | |

| Record name | (1-Phenylvinyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3220-50-6 | |

| Record name | (1-Phenylvinyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3220-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Phenylvinyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Phenylvinyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-phenylvinyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylvinyl Phosphonic Acid and Its Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of (1-Phenylvinyl)phosphonic acid offer the advantage of creating the carbon-phosphorus bond and the phosphonic acid functionality in a concerted or sequential manner from readily available ketones.

Reaction of Ketones with Phosphorous Acid and Phosphorus Trichloride (B1173362)

A direct route to α,β-unsaturated phosphonic acids involves the reaction of ketones with phosphorus trihalides. In the case of this compound, acetophenone (B1666503) serves as the starting material. While specific literature detailing the reaction with a mixture of phosphorous acid and phosphorus trichloride is not abundant, the general mechanism involves the initial reaction of the ketone with phosphorus trichloride.

The reaction of phosphorus trichloride with saturated aldehydes and ketones has been a subject of study, revealing the formation of various organophosphorus compounds. acs.org The general pathway is believed to involve the nucleophilic attack of the phosphorus atom on the carbonyl carbon of the ketone. This is followed by a series of steps, including rearrangement and hydrolysis, to yield the final phosphonic acid product. A related method for the synthesis of vinylphosphonic acid involves the addition of phosphorus trichloride to acetaldehyde, followed by reaction with acetic acid and subsequent dehydrochlorination. wikipedia.org This suggests a plausible pathway for the reaction with acetophenone, where an intermediate α-chloro phosphonic acid is formed and then eliminates hydrogen chloride to generate the desired vinyl-substituted product.

| Reactants | Reagents | Product | Notes |

| Acetophenone | Phosphorous Acid, Phosphorus Trichloride | This compound | The reaction likely proceeds through an intermediate that undergoes elimination. |

Conant Reaction for (1-Arylvinyl)phosphonic Acids

Research conducted by J. B. Conant and collaborators in the 1920s extensively investigated the addition reactions of phosphorus halides with aldehydes and ketones. acs.orgacs.org While a specific reaction named the "Conant Reaction" for the synthesis of (1-arylvinyl)phosphonic acids is not prominently described in contemporary literature, Conant's work laid the foundation for understanding these transformations. His studies on the action of phosphorus trichloride on saturated aldehydes and ketones provided kinetic evidence regarding the reaction mechanism. acs.orgacs.org

This body of work suggests that the reaction of an aryl ketone, such as acetophenone, with a phosphorus trihalide would proceed through the addition of the phosphorus reagent to the carbonyl group. Subsequent workup and elimination would then lead to the formation of the (1-arylvinyl)phosphonic acid. The conditions for these reactions, including temperature and the presence of catalysts, would be critical in determining the yield and purity of the final product.

Indirect Synthesis via Phosphonate (B1237965) Esters

Michaelis-Arbuzov Reaction for Precursor Phosphonates

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonate esters. researchgate.netwikipedia.org This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org For the synthesis of a precursor to this compound, a suitable starting material would be a 1-phenylvinyl halide or a related compound that can undergo a similar nucleophilic substitution.

The general mechanism of the Michaelis-Arbuzov reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. wikipedia.org This forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the dialkyl phosphonate and an alkyl halide byproduct. wikipedia.org This reaction is versatile and has been employed in the synthesis of a wide array of phosphonates, including those that are precursors to α,β-unsaturated phosphonic acids. researchgate.netmdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Trialkyl phosphite | 1-Phenylvinyl halide | Dialkyl (1-phenylvinyl)phosphonate | Michaelis-Arbuzov Reaction |

Hydrolysis of (1-Phenylvinyl)phosphonate Esters to the Corresponding Phosphonic Acid

Once the dialkyl (1-phenylvinyl)phosphonate has been synthesized, the final step in the indirect route is the hydrolysis of the ester groups to yield the phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method for this transformation. nih.govresearchgate.net

The reaction is typically carried out by refluxing the phosphonate ester with a strong acid, such as concentrated hydrochloric acid. nih.gov The mechanism of acidic hydrolysis of dialkyl phosphonates generally proceeds in two consecutive steps, with the cleavage of the second ester group being the rate-determining step. nih.gov The choice of acid and reaction conditions can be tailored to the specific substrate to optimize the yield of the phosphonic acid. For instance, the hydrolysis of various dialkyl arylphosphonates has been successfully achieved using this method. nih.gov

| Starting Material | Reagent | Product | Key Feature |

| Dialkyl (1-phenylvinyl)phosphonate | Concentrated HCl (aq) | This compound | Complete hydrolysis of ester groups. |

Dealkylation Methods for Phosphonate to Phosphonic Acid Conversion

In addition to acid hydrolysis, various dealkylation methods can be employed to convert phosphonate esters to their corresponding phosphonic acids. These methods are particularly useful when the substrate is sensitive to harsh acidic conditions.

One of the most widely used and mildest methods involves the use of silyl (B83357) halides, such as trimethylsilyl (B98337) bromide (TMSBr) or trimethylsilyl iodide (TMSI). These reagents selectively cleave the P-O alkyl bond to form a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed with water or an alcohol to furnish the phosphonic acid. google.com This two-step procedure is often referred to as the McKenna reaction.

More recently, trimethylsilyl chloride (TMSCl) has been shown to be an effective reagent for the dealkylation of a variety of phosphonate esters, including those with acid-labile functional groups, when the reaction is conducted in a suitable solvent in a sealed container at elevated temperatures. google.com This method provides an alternative to the more reactive and expensive TMSBr.

| Dealkylation Reagent | Intermediate | Final Product | Advantages |

| TMSBr or TMSI | Bis(trimethylsilyl) phosphonate | Phosphonic Acid | Mild reaction conditions, high yields. |

| TMSCl in solvent | Bis(trimethylsilyl) phosphonate | Phosphonic Acid | Cost-effective, suitable for various functional groups. |

Stereoselective and Enantioselective Synthesis of Analogs

The generation of chiral phosphorus-containing compounds is of significant interest due to their application as enzyme inhibitors, haptens for catalytic antibody production, and chiral ligands in catalysis. The asymmetric synthesis of analogs of this compound, particularly chiral (1-arylethyl)phosphonates, represents a key area of research. Methodologies that control the stereochemistry at the α-carbon are crucial for accessing these valuable molecules.

Rhodium-Catalyzed Asymmetric Hydrogenation of (1-Arylvinyl)phosphonates

A highly effective method for the synthesis of chiral (1-arylethyl)phosphonates is the rhodium-catalyzed asymmetric hydrogenation of their prochiral precursors, (1-arylvinyl)phosphonates. rsc.org This transformation introduces a stereogenic center with high enantiomeric control.

Researchers have demonstrated that a catalyst system composed of a rhodium(I) precursor and a chiral ligand can efficiently catalyze this reaction. Specifically, the use of TADDOL-based phosphoramidite (B1245037) P,S-bidentate ligands has proven to be particularly successful. rsc.org The reaction proceeds under mild conditions, typically at room temperature and with a hydrogen pressure of 10 bar, and requires only a low catalyst loading (as low as 0.2 mol%). rsc.org

This methodology is applicable to a wide range of diisopropyl (1-arylvinyl)phosphonates, accommodating various substituents on the aromatic ring. The process consistently yields the corresponding chiral (1-arylethyl)phosphonates with excellent enantioselectivities, often reaching up to 99% enantiomeric excess (ee). rsc.org The efficiency and high degree of stereocontrol make this method a robust route for producing these chiral phosphonate analogs.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Various (1-Arylvinyl)phosphonates

This table illustrates the effectiveness of the Rh(I)-L3 catalyst system across different substrates under optimized conditions (10 bar H₂, room temperature).

| Substrate (Aryl Group) | Ligand | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Phenyl | L3 | 0.5 | 12 | >99 | 99 |

| 4-Methylphenyl | L3 | 0.5 | 12 | >99 | 98 |

| 4-Methoxyphenyl | L3 | 0.5 | 12 | >99 | 99 |

| 4-Fluorophenyl | L3 | 0.5 | 12 | >99 | 99 |

| 4-Chlorophenyl | L3 | 0.5 | 12 | >99 | 99 |

| 4-Bromophenyl | L3 | 0.5 | 12 | >99 | 99 |

Ligand Design and Optimization in Asymmetric Catalysis

The success of transition metal-catalyzed asymmetric reactions is critically dependent on the structure and properties of the chiral ligand employed. tcichemicals.com The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. tcichemicals.com In the context of rhodium-catalyzed hydrogenation of (1-arylvinyl)phosphonates, the design of the ligand is paramount for achieving high enantioselectivity. rsc.org

The development of modular chiral P,S-bidentate ligands derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) is a prime example of strategic ligand design. rsc.org These ligands possess several key features:

Modularity: They are readily available and can be easily modified, allowing for systematic tuning of their steric and electronic properties to optimize catalyst performance for different substrates.

Bidentate Coordination: The P,S-bidentate nature ensures strong coordination to the rhodium center, forming a stable and well-defined catalytic species.

Chiral Backbone: The TADDOL backbone provides a rigid and well-defined chiral scaffold that effectively transfers stereochemical information to the substrate during the hydrogenation step.

The search for effective ligands has led to the exploration of various structural motifs, including those with phosphocyclic structures and atropisomeric backbones. researchgate.net The goal is to create a "privileged ligand" that works for a variety of reactions and substrates. utexas.edu Key design principles often include C₂ symmetry, which can simplify the reaction pathways and aid in mechanistic studies by reducing the number of possible substrate-catalyst arrangements. utexas.edu The optimization process involves screening a library of ligands to identify the one that provides the best balance of reactivity and enantioselectivity for a specific transformation. rsc.org

Preparation of Chiral (1-Arylethyl)phosphonates as Analogues

The rhodium-catalyzed asymmetric hydrogenation of (1-arylvinyl)phosphonates serves as a direct and efficient method for the preparation of their saturated analogues, chiral (1-arylethyl)phosphonates. rsc.org This synthetic route is highly valuable as it transforms a flat, achiral molecule into a three-dimensional chiral product with a newly formed stereocenter at the carbon atom adjacent to the phosphorus atom.

The reaction involves the addition of two hydrogen atoms across the double bond of the vinyl group. The chiral rhodium complex guides the approach of the hydrogen molecule to one of the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product. rsc.org

The broad substrate scope of this catalytic system allows for the synthesis of a diverse library of chiral (1-arylethyl)phosphonates. By simply varying the aryl substituent on the starting vinylphosphonate (B8674324), a range of corresponding chiral products can be accessed in high yields and with excellent optical purity. rsc.org

Table 2: Synthesis of Chiral (1-Arylethyl)phosphonates from (1-Arylvinyl)phosphonates

This table shows the direct conversion of prochiral vinylphosphonates to their corresponding chiral ethylphosphonate products via asymmetric hydrogenation.

| Precursor: Diisopropyl (1-Arylvinyl)phosphonate (Aryl Group) | Product: Diisopropyl (1-Arylethyl)phosphonate (Aryl Group) | Achieved Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | (R)- or (S)-(1-Phenylethyl)phosphonate | 99 |

| 4-Methoxyphenyl | (R)- or (S)-(1-(4-Methoxyphenyl)ethyl)phosphonate | 99 |

| 4-Chlorophenyl | (R)- or (S)-(1-(4-Chlorophenyl)ethyl)phosphonate | 99 |

Spectroscopic Characterization and Structural Elucidation of 1 Phenylvinyl Phosphonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (1-Phenylvinyl)phosphonic acid and its derivatives in solution. By analyzing various nuclei such as ¹H, ¹³C, ³¹P, and ¹⁹F, a complete picture of the molecular framework and electronic environment can be assembled. For the purpose of this analysis, spectral data of the constitutional isomer, (E)-diethyl styrylphosphonate, and a halogenated analogue, diethyl [2-(4-fluorophenyl)vinyl]phosphonate, are often used for comparison due to the limited availability of fully assigned data for the parent compound in published literature. The structural difference is key: in this compound, the phenyl and phosphonate (B1237965) groups are attached to the same vinyl carbon, whereas in styrylphosphonates, they are on adjacent carbons.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in the molecule. In diethyl (1-phenylvinyl)phosphonate, one would expect to see distinct signals for the vinyl protons, the aromatic protons of the phenyl group, and the protons of the ethyl ester groups.

The vinyl protons are particularly diagnostic. Due to being on the same carbon atom (geminal), they would appear as two distinct signals, each showing coupling to the ³¹P nucleus and to each other. The aromatic protons typically appear as a multiplet in the range of 7.2-7.5 ppm. The ethoxy groups give rise to a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. Both of these signals may also exhibit additional coupling to the ³¹P nucleus.

For the related isomer, (E)-diethyl styrylphosphonate, the vinyl protons are on adjacent carbons and exhibit a large coupling constant characteristic of a trans-configuration. rsc.org

Table 1: ¹H NMR Spectral Data for (E)-diethyl styrylphosphonate rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| -CH₃ | 1.30 | t, J = 7.1 |

| -OCH₂- | 4.03–4.13 | m |

| P-CH= | 6.21 | t, J = 17.6 |

| Ar-H & Ph-CH= | 7.24−7.52 | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their electronic environment (e.g., sp², sp³, aromatic, attached to electronegative atoms). Importantly, the signals for carbons near the phosphorus atom are split into doublets due to ¹³C-¹⁹P coupling, providing valuable structural information.

For diethyl (1-phenylvinyl)phosphonate, signals are expected for the two vinyl carbons, the aromatic carbons (ipso, ortho, meta, para), and the two carbons of the ethyl groups. The carbon directly bonded to phosphorus (C-P) would show a large one-bond coupling constant (¹JC-P), while other nearby carbons would show smaller two- or three-bond couplings.

The spectral data for the isomer (E)-diethyl styrylphosphonate illustrates these features. rsc.org

Table 2: ¹³C NMR Spectral Data for (E)-diethyl styrylphosphonate rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) | P-C Coupling Constant (JC-P, Hz) |

| -CH₃ | 16.2 | 6.0 |

| -OCH₂- | 61.6 | 5.3 |

| P-CH= | 113.6 | 189.8 |

| C-ipso | 134.5 | 23.3 |

| C-ortho, C-meta | 127.5, 128.6 | Not reported |

| C-para | 130.0 | Not reported |

| Ph-CH= | 148.6 | 6.8 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. huji.ac.il Since ³¹P has 100% natural abundance and a spin of ½, spectra are typically simple and can be acquired rapidly. The chemical shift of the ³¹P nucleus is sensitive to the nature of the substituents attached to it. For phosphonates like this compound and its esters, a single resonance is expected. huji.ac.il The chemical shift for vinylphosphonates generally falls within a predictable range. For instance, the ³¹P chemical shift for diethyl (4-(trifluoromethyl)phenyl)phosphonate has been reported at 16.18 ppm, while that for diethyl (4-fluorophenyl)phosphonate is 17.66 ppm. rsc.org These values, referenced to external 85% H₃PO₄, are characteristic for aryl phosphonate esters. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogues

For derivatives containing fluorine, such as diethyl [2-(4-fluorophenyl)vinyl]phosphonate, ¹⁹F NMR spectroscopy is an essential characterization tool. Like ³¹P, ¹⁹F has 100% natural abundance and a spin of ½, making it a highly sensitive nucleus for NMR analysis. The ¹⁹F chemical shift is extremely sensitive to the electronic environment, allowing for the detection of subtle changes in molecular structure. Furthermore, coupling between ¹⁹F and nearby ¹H, ¹³C, and ³¹P nuclei provides definitive evidence for the structure of fluorinated analogues.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Key expected vibrational frequencies include:

P=O (Phosphoryl) Stretch: A strong and prominent absorption band typically found in the region of 1200-1260 cm⁻¹. This is one of the most diagnostic peaks for phosphonic acids and their esters.

O-H Stretch: For the free acid, a very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups of the phosphonic acid moiety.

P-O-C (Ester) / P-O-H (Acid) Stretch: Strong bands in the 950-1050 cm⁻¹ region correspond to the stretching vibrations of the P-O single bonds.

C=C (Vinyl) Stretch: A medium intensity band around 1600-1640 cm⁻¹ is indicative of the carbon-carbon double bond.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

The spectrum for the related phenylphosphonic acid shows characteristic P=O and P-O vibrations, providing a basis for comparison. chemicalbook.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phosphonic Acid (-PO₃H₂) | O-H Stretch | 2500-3300 | Strong, Broad |

| Phosphoryl (P=O) | Stretch | 1200-1260 | Strong |

| Phosphonic Acid (P-OH) | Stretch | 950-1050 | Strong |

| Vinyl (C=C) | Stretch | 1600-1640 | Medium |

| Aromatic (C=C) | Ring Stretch | 1450-1600 | Medium-Weak |

| Aromatic/Vinyl (=C-H) | Stretch | 3010-3100 | Medium |

Advanced Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation

To confirm the purity and verify the molecular weight and formula of this compound and its derivatives, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a sample. For polar compounds like phosphonic acids, reverse-phase (RP-HPLC) or anion-exchange chromatography are suitable methods. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an acid modifier like formic acid). The retention time of the compound is a characteristic property that can be used for identification and quantification. By detecting any additional peaks in the chromatogram, the presence of impurities can be identified and their levels assessed.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₈H₉O₃P), the expected molecular weight is approximately 184.13 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), as the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

The fragmentation pattern in the mass spectrum offers further structural confirmation. Expected fragmentation pathways for the diethyl ester could include:

Loss of an ethoxy group (-OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) from an ethoxy group.

Cleavage of the C-P bond, leading to fragments corresponding to the phenylvinyl cation and the phosphonate moiety.

Fragmentation of the phenyl ring.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places, allowing for the unambiguous determination of the elemental formula, which is a definitive confirmation of the compound's identity.

Reactivity and Chemical Transformations of 1 Phenylvinyl Phosphonic Acid

Hydrogenation Reactions

The carbon-carbon double bond in the vinyl moiety of (1-phenylvinyl)phosphonic acid is susceptible to hydrogenation, a reaction that saturates the bond to form the corresponding (1-phenylethyl)phosphonic acid. This transformation is typically achieved through catalytic hydrogenation, a process widely utilized in both laboratory and industrial settings for the reduction of alkenes. tcichemicals.com

Commonly employed catalysts for this type of reaction are heterogeneous catalysts, with palladium on charcoal (Pd/C) being a prominent example. tcichemicals.com The reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of the metal catalyst. Other platinum group metals can also be used. Homogeneous catalysts, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), are also effective for the selective hydrogenation of alkenes and alkynes. tcichemicals.com In the context of related vinylphosphonates, catalytic hydrogenation has been noted as a method for the simultaneous deprotection of benzyl (B1604629) esters and reduction of the vinyl group. nih.gov

Beyond catalytic methods using molecular hydrogen, chemical reduction agents can also achieve the saturation of the C=C bond. A notable example is the use of hydrazine (B178648) (N₂H₄), which can selectively reduce substituted alkenes, offering an alternative to metal-catalyzed hydrogenation. researchgate.net The choice of method depends on the desired selectivity and the presence of other functional groups in the molecule.

Table 1: Common Catalytic Systems for Hydrogenation of Alkenes This table is generated based on common knowledge of hydrogenation reactions and may not reflect experiments performed specifically on this compound.

| Catalyst System | Hydrogen Source | Typical Conditions | Selectivity |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to moderate heat, atmospheric to high pressure | High for C=C and C≡C bonds |

| Wilkinson's Catalyst | H₂ gas | Homogeneous solution (e.g., benzene, THF), room temperature | Selective for less hindered alkenes |

| Shvo Catalyst | Formic Acid | Homogeneous solution | Selective for C=C bonds over carbonyls |

Strategies for Further Functionalization and Derivatization

The structure of this compound offers multiple avenues for further modification, allowing for the synthesis of a diverse library of derivatives. These strategies can target the phenyl ring, the vinyl group, or the phosphonic acid moiety.

A primary strategy for functionalizing compounds of this class is the palladium-catalyzed Heck coupling reaction. rsc.orgdocumentsdelivered.com This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an alkene. While this compound is the product of such a reaction (between an aryl halide and vinylphosphonic acid), the same principle can be used to synthesize more complex derivatives by starting with substituted aryl halides. rsc.org This approach provides a direct method to introduce various functional groups onto the phenyl ring, thereby tuning the electronic and steric properties of the molecule. For example, a single-step synthesis of various functionalized (E)-styryl phosphonic acids has been developed using commercially available aryl halides and a Pd(P(tBu)₃)₂ catalyst, yielding products in good to excellent yields. rsc.orgdocumentsdelivered.com

The vinyl moiety itself is a handle for derivatization. Asymmetric Michael addition of nucleophiles, such as malononitrile, to vinyl phosphonates has been achieved using bifunctional catalysts. rsc.org This reaction forms a new carbon-carbon bond at the β-position relative to the phosphorus atom, introducing new functional groups and potentially creating new stereocenters.

Furthermore, the phosphonic acid group can be readily derivatized. Standard esterification reactions can convert the phosphonic acid into its corresponding phosphonate (B1237965) esters. Conversely, the hydrolysis of dialkyl phosphonates, often using concentrated hydrochloric acid, is a common final step in the synthesis of phosphonic acids, indicating that the esterification is a reversible and controllable process. nih.gov

Table 2: Examples of Heck Coupling for the Synthesis of Styryl Phosphonic Acid Derivatives Data synthesized from studies on palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides. rsc.orgdocumentsdelivered.com

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Pd(P(tBu)₃)₂ | K₂CO₃ | DMF | 80 |

| 4-Iodoanisole | Pd(P(tBu)₃)₂ | K₂CO₃ | DMF | 75 |

| 4-Iodonitrobenzene | Pd(P(tBu)₃)₂ | K₂CO₃ | DMF | 65 |

Reactivity of the Vinyl Moiety in Diverse Chemical Environments

The vinyl group in this compound is electron-deficient due to the withdrawing nature of the phosphonic acid group, making it an active participant in a variety of chemical reactions.

Polymerization: this compound, as a derivative of vinylphosphonic acid (VPA), can undergo polymerization. The polymerization of VPA and its derivatives typically proceeds via a free-radical mechanism to produce poly(vinylphosphonic acid) (PVPA), a functional polymer with applications in fuel cell membranes, dental cements, and as a corrosion inhibitor. wikipedia.orgbohrium.commdpi.com The presence of the phenyl group would be expected to influence the polymerization kinetics and the properties of the resulting polymer, such as its thermal stability and solubility. Copolymers can also be synthesized by reacting with other hydrophilic monomers, which allows for the fine-tuning of the final material's properties. mdpi.com

Cycloaddition Reactions: The electron-deficient double bond of vinylphosphonates is a reactive dienophile or dipolarophile in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic ring systems. Transformations of vinylphosphonates, including Diels-Alder and other cycloaddition reactions, have been reviewed as important synthetic methods. researchgate.net For instance, palladium-catalyzed (3+2) cycloaddition reactions between vinylcyclopropanes and imines, which can be promoted by phosphoric acid catalysts, demonstrate the utility of vinyl groups in forming five-membered rings. mdpi.comunibo.it This highlights the potential for this compound to participate in similar ring-forming strategies.

Other Reactions: The reactivity of the vinyl moiety extends to other important transformations.

Michael Addition: As mentioned previously, the double bond acts as a Michael acceptor, reacting with a wide range of soft nucleophiles. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation. rsc.org

Epoxidation: The double bond can be epoxidized to form an oxirane ring. This transformation opens up further synthetic possibilities, as the resulting epoxide is a versatile intermediate. researchgate.net

Suzuki Coupling: While the Heck reaction is used to form the styryl system, the vinylphosphonate (B8674324) moiety can also potentially participate in other cross-coupling reactions like the Suzuki coupling, further expanding its synthetic utility. researchgate.net

Theoretical and Computational Investigations of 1 Phenylvinyl Phosphonic Acid

Quantum Chemical Calculations (e.g., DFT Studies) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. While specific DFT studies on (1-Phenylvinyl)phosphonic acid are not extensively documented in publicly available literature, the properties of the closely related vinylphosphonic acid and phenylphosphonic acid have been investigated, providing a strong basis for understanding the target molecule. researchgate.netresearchgate.net

Studies on vinylphosphonic acid have shown that the molecule tends to exist in a nonplanar conformation, with a near-cis arrangement between the phosphonic acid group and the vinyl group being the most stable. researchgate.net This conformational preference is a result of the interplay between steric and electronic effects. For this compound, the presence of the phenyl group attached to the vinyl carbon would introduce additional steric bulk and electronic interactions, likely influencing the preferred dihedral angles around the C-P and C-C bonds.

DFT calculations are also employed to determine key electronic properties that govern a molecule's reactivity and intermolecular interactions. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Data extrapolated from DFT potential scans (6-311G* basis set). researchgate.net*

For this compound, the conjugated system encompassing the phenyl ring and the vinyl group is expected to influence the HOMO-LUMO energy gap. A smaller energy gap generally correlates with higher chemical reactivity. The molecular electrostatic potential map would likely show negative potential (electron-rich regions) around the oxygen atoms of the phosphonic acid group, indicating their propensity to act as hydrogen bond acceptors or to coordinate with metal ions. The phenyl ring would exhibit regions of both positive and negative potential, contributing to its ability to engage in various non-covalent interactions.

Mechanistic Studies of Reactions Involving this compound via Computational Approaches

For instance, DFT calculations have been successfully applied to study the regiochemistry of [3+2] cycloaddition reactions between benzonitrile (B105546) N-oxide and β-phosphorylated nitroethenes. mdpi.com These studies analyze the electronic properties of the reactants to predict the most likely reaction pathway, and the results are often in good agreement with experimental observations. mdpi.com Such an approach could be applied to investigate cycloaddition reactions involving the vinyl group of this compound.

Another area where computational studies are valuable is in understanding the mechanisms of reactions catalyzed by phosphonic acids or involving phosphonate (B1237965) intermediates. For example, DFT has been used to elucidate the mechanism of the Aza-Wittig reaction, which proceeds through a [2+2] cycloaddition-cycloreversion pathway involving an oxazaphosphetidine intermediate. mdpi.com

A plausible reaction involving this compound that could be studied computationally is its hydroindolation. Mechanistic proposals for similar reactions, such as the Brønsted acid-catalyzed hydroindolation of indoles with terminal aryl alkynes, suggest the formation of a vinyl-substituted intermediate. mdpi.com A computational study of the reaction of this compound with indole (B1671886) could clarify the role of the phosphonic acid group in catalysis and the energetics of the reaction pathway.

Table 2: Key Aspects of Computational Mechanistic Studies

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Transition State Search | Locating the highest energy point along the reaction coordinate. | Determines the activation energy and rate-determining step of a reaction. |

| Intermediate Identification | Characterizing stable species formed during the reaction. | Provides insight into the step-wise nature of the reaction mechanism. |

| Reaction Pathway Mapping | Connecting reactants, intermediates, transition states, and products. | Elucidates the complete mechanism and potential side reactions. |

| Solvent Effects | Incorporating the influence of the solvent on the reaction energetics. | Provides a more realistic model of the reaction in solution. |

Molecular Modeling and Docking Simulations in Biological Contexts

The structural similarity of phosphonic acids to phosphates and their tetrahedral geometry make them interesting candidates for interacting with biological macromolecules, particularly enzymes. Molecular modeling and docking simulations are computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a biological target, such as a protein. nih.govbenthamdirect.com These methods are crucial in drug discovery for identifying potential inhibitors of enzymes.

Phosphonic acid-containing molecules are known to act as inhibitors for a variety of enzymes by mimicking the transition state of substrate hydrolysis or by chelating essential metal ions in the active site. nih.gov The negatively charged phosphonate group at physiological pH can form strong electrostatic and hydrogen bonding interactions with positively charged residues (e.g., arginine, lysine) and metal cofactors (e.g., Zn²⁺, Mg²⁺) in an enzyme's active site. nih.gov

While specific docking studies of this compound are not widely reported, studies on other phosphonate inhibitors provide a framework for how it might interact with biological targets. mdpi.comnih.gov For example, in the context of aminopeptidases, phosphonic acid analogues of amino acids have been shown to be effective inhibitors. mdpi.comnih.gov Molecular modeling simulations of these inhibitors have revealed the optimal architecture of the enzyme-inhibitor complexes. mdpi.com

A hypothetical docking simulation of this compound into an enzyme active site would likely show the phosphonate group anchored in a positively charged or polar pocket, while the phenylvinyl moiety would occupy a more hydrophobic region. The specific orientation and interactions would depend on the topology and amino acid composition of the active site.

Table 3: Common Interactions of Phosphonate Inhibitors in Enzyme Active Sites

| Interaction Type | Description | Potential for this compound |

|---|---|---|

| Ionic Interactions | Electrostatic attraction between the negatively charged phosphonate and positively charged amino acid residues (e.g., Arg, Lys). | High, due to the deprotonated phosphonic acid group. |

| Hydrogen Bonding | Formation of hydrogen bonds between the P-OH or P=O groups and polar residues in the active site. | High, with both hydrogen bond donor and acceptor capabilities. |

| Metal Coordination | Chelation of metal ions (e.g., Zn²⁺, Mg²⁺) present in the active site by the phosphonate group. | High, if the target enzyme is a metalloenzyme. |

| Hydrophobic Interactions | Interaction of the nonpolar phenyl ring with hydrophobic pockets in the active site. | High, due to the presence of the phenyl group. |

| π-π Stacking | Interaction between the aromatic phenyl ring and aromatic residues (e.g., Phe, Tyr, Trp) in the active site. | Moderate to high, depending on the active site composition. |

Structure-Activity Relationship (SAR) Analysis in Designed Analogues

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that aims to understand how modifications to the chemical structure of a compound affect its biological activity. By systematically altering different parts of a molecule and evaluating the resulting changes in potency, selectivity, or other pharmacological properties, researchers can develop more effective therapeutic agents. mdpi.comnih.gov

For phosphonic acid-based enzyme inhibitors, SAR studies often explore modifications to the scaffold connecting the phosphonic acid group to other functionalities. mdpi.com In the case of this compound, several positions could be targeted for modification to probe their importance for biological activity.

Key areas for SAR exploration in this compound analogues would include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at different positions (ortho, meta, para) on the phenyl ring can modulate the electronic properties and steric profile of the molecule. This can influence binding affinity and selectivity for a particular biological target.

Modification of the Vinyl Linker: The length and rigidity of the linker between the phenyl and phosphonate groups can be altered. For example, saturation of the double bond to an ethyl group would increase conformational flexibility, which could impact how the molecule fits into a binding site.

Bioisosteric Replacement of the Phosphonic Acid: Replacing the phosphonic acid with other acidic groups (e.g., carboxylic acid, tetrazole) or modifying the phosphonate itself (e.g., to a phosphinic acid) can help to understand the importance of the phosphonate's specific geometry and charge distribution for activity.

A study on phosphonic acid analogues of homophenylalanine and phenylalanine as inhibitors of alanyl aminopeptidases demonstrated the importance of the length of the carbon chain and the nature of substituents on the phenyl ring for inhibitory potency. mdpi.com These findings highlight the general principles that would likely apply to an SAR study of this compound and its derivatives.

Table 4: Hypothetical SAR of this compound Analogues

| Modification | Rationale | Expected Outcome on Activity |

|---|---|---|

| Para-substitution on Phenyl Ring (e.g., -OH, -Cl) | Probing for additional interactions in the binding pocket. | May increase or decrease activity depending on the nature of the substituent and the binding site. |

| Saturation of Vinyl Double Bond | Increased conformational flexibility. | Could lead to a better or worse fit in the active site, thus altering activity. |

| Replacement of Phosphonic Acid with Carboxylic Acid | Investigating the importance of the phosphonate group. | Likely to decrease activity if the tetrahedral geometry and dianionic nature of the phosphonate are crucial for binding. |

| Introduction of a Methyl Group on the α-carbon | Introducing a chiral center and additional steric bulk. | May lead to stereoselective inhibition and could either enhance or diminish binding. |

Academic Research Applications and Mechanistic Studies of 1 Phenylvinyl Phosphonic Acid and Its Analogues

Applications in Catalysis and Materials Science Research

The integration of (1-phenylvinyl)phosphonate moieties into inorganic matrices has led to the development of novel organic-inorganic hybrid materials that function as robust solid acid catalysts. A prominent example is Zirconium Poly(Styrene-Phenylvinyl-Phosphonate)-Phosphate (ZPS-PVPA), which combines the properties of organic polymers and inorganic zirconium phosphate (B84403). mdpi.comresearchgate.net These materials are recognized as promising solid acid catalysts due to their tunable acidity, excellent thermal and chemical stability, and high water tolerance. mdpi.com The acidic properties arise from the P-OH groups on the surface, which provide Brønsted acidity, while the Zr⁴⁺ centers contribute Lewis acidity. mdpi.com

The synthesis of these hybrid materials can be finely controlled to adjust their textural properties, such as crystallinity, specific surface area, and acid-base characteristics, by modifying the synthetic conditions or the composition of the layers. mdpi.com For instance, a sulfonic acid-functionalized version, ZPS-PVPA-SO₃H, has been synthesized by anchoring thiol groups onto ZPS-PVPA, followed by oxidation. researchgate.net Characterization techniques such as X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and thermogravimetric (TG) analysis are used to confirm the structure and stability of these catalysts. researchgate.net The development of ZPS-PVPA-supported L-proline created a recyclable catalyst for asymmetric aldol (B89426) reactions that is efficient even in water. rsc.org

Materials like Zirconium Poly(Styrene-Phenylvinyl-Phosphonate)-Phosphate (ZPS-PVPA) have demonstrated significant potential as heterogeneous catalysts in various organic reactions, most notably in epoxidation processes. researchgate.net Epoxides are valuable intermediates in chemical synthesis. lboro.ac.uk The use of solid catalysts like ZPS-PVPA offers advantages over homogeneous systems, including ease of separation from the reaction mixture and the potential for catalyst recycling. phosphonics.com

In one study, a chiral Mn(III) salen catalyst was immobilized on a phenoxy-modified ZPS-PVPA support. researchgate.net This heterogeneous catalyst dramatically increased the conversion and enantiomeric excess in the asymmetric epoxidation of α-methylstyrene using m-chloroperbenzoic acid (m-CPBA) as the oxidant. researchgate.net The supported catalyst was also found to be stable and could be recycled multiple times without a significant drop in activity or enantioselectivity. researchgate.net

Another application involves the sulfonic acid-functionalized ZPS-PVPA-SO₃H catalyst for the epoxidation of soybean oil. mdpi.comresearchgate.net This solid acid catalyst has been shown to be effective in this transformation, highlighting the versatility of these materials. mdpi.com The ability to tune the hydrophilic or hydrophobic properties by adjusting the ratio of organic polystyrene to inorganic zirconium phosphate components is a key advantage of these hybrid materials. researchgate.net

| Catalyst | Substrate | Oxidant | Key Findings | Reference |

|---|---|---|---|---|

| Mn(III) salen immobilized on ZPS-PVPA | α-methylstyrene | m-CPBA | Increased conversion from 25.0% to 98.8%; Increased enantiomeric excess from 5.3% to 67.3%. Recyclable at least five times. | researchgate.net |

| ZPS-PVPA-SO₃H | Soybean oil | tert-Butyl hydroperoxide (TBHP) | Effective solid acid catalyst for soybean oil epoxidation. | mdpi.comresearchgate.net |

Phosphonic acids are widely used for the surface modification of various materials, particularly metal oxides, to alter their surface properties and improve adhesion. nih.govmdpi.com The phosphonic acid group forms strong bonds with metal oxide surfaces, creating a self-assembled monolayer (SAM) that can enhance the stability and performance of the substrate in various applications. mdpi.com This surface modification can passivate surface charge traps, tune energy levels, and influence the morphology of subsequent organic layers. mdpi.com

The strong adhesion is attributed to the formation of covalent bonds between the phosphonic acid and the metal oxide surface. mdpi.com Techniques like spray coating have been developed as a rapid method for depositing phosphonic acid molecular groups onto conductive metal oxide surfaces such as indium tin oxide and zinc oxide. nih.gov This method has been shown to yield surface coverage and work function shifts comparable to or greater than conventional dip-coating methods. nih.gov The modification of surfaces with phosphonic acids is crucial for improving the anti-adhesion properties of materials like aluminum alloys, where creating micro-nano binary structures can transform a hydrophilic surface to a hydrophobic one. aidic.it The polymerization of vinylphosphonic acid results in polyvinylphosphonic acid, which is well-known for promoting adhesion between organic and inorganic phases. wikipedia.org

Polymeric materials containing vinylphosphonic acid (VPA) units have garnered significant research interest due to their wide range of applications, including as components in fuel cells, dental cements, and for scale and corrosion treatment. researchgate.netnih.gov Poly(vinylphosphonic acid) (PVPA) can be synthesized through the radical polymerization of VPA or its derivatives, such as vinylphosphonic acid esters or chlorides, followed by hydrolysis. mdpi.comrsc.org Initiators like 2,2′-azobisisobutyronitrile (AIBN) are commonly used for this purpose. rsc.org

The versatility of VPA allows for its copolymerization with various other vinyl monomers to create materials with tailored properties. mdpi.com Copolymers of VPA have been synthesized with monomers such as:

Acrylonitrile and methyl acrylate, resulting in fire-retardant polymers. researchgate.net

Styrene (B11656) and maleic anhydride. mdpi.com

Hydrophilic monomers like 2-deoxy-2-methacrylamido-D-glucose and 4-acryloylmorpholine, creating novel water-soluble copolymers. nih.gov

The resulting polymers are characterized using techniques like NMR and FTIR spectroscopy to confirm their structure. researchgate.netnih.gov The incorporation of VPA units into copolymers has been shown to influence properties such as molecular mass, fire retardancy, and the ability to form complexes with metal ions like Eu³⁺. researchgate.netnih.gov

| Comonomer(s) | Polymerization Method | Key Property/Application | Reference |

|---|---|---|---|

| Acrylonitrile, Methyl Acrylate | Redox Polymerization | Fire-retardant; accelerates cyclization of nitrile groups. | researchgate.net |

| Styrene, Maleic Anhydride | Free Radical (AIBN initiator) | Functional polymer with varied properties. | mdpi.com |

| 4-acryloylmorpholine | Free Radical Copolymerization | Water-soluble copolymer; forms luminescent complexes with Eu³⁺. | nih.gov |

| Acrylic Acid | Free Radical Polymerization | Copolymer composition determined by ³¹P NMR. | researchgate.net |

Biological and Biochemical Research Applications

Phosphonic acids serve as crucial building blocks in the design and synthesis of enzyme inhibitors due to their ability to act as stable mimics of tetrahedral transition states involved in reactions like amide bond hydrolysis. kent.ac.uk This transition-state analogue approach is a powerful strategy in drug design. The phosphonate (B1237965) moiety is structurally similar to the tetrahedral intermediate of peptide bond cleavage, but it is resistant to hydrolysis, allowing it to bind tightly to the active site of an enzyme and inhibit its function. kent.ac.uk

Researchers have synthesized libraries of phosphonic acid analogues of amino acids, such as homophenylalanine and phenylalanine, to evaluate their inhibitory properties against specific enzymes. nih.govresearchgate.net For example, novel phosphonic acid analogues have been synthesized and tested as inhibitors of human and porcine alanine (B10760859) aminopeptidases. nih.gov Enzymatic studies indicated that homophenylalanine derivatives showed higher inhibitory potential than their phenylalanine counterparts, with inhibition constants in the submicromolar range for the human enzyme. nih.gov These findings establish such phosphonic acid derivatives as interesting leads for the further design of more complex and potent inhibitors. nih.gov The synthesis of vinyl phosphonates is also explored as they can act as potent mechanism-based inhibitors for enzymes like phosphatases. mdpi.comresearchgate.net

Investigation of Interactions with Specific Biological Targets (e.g., Protein Tyrosine Phosphatases, Aminopeptidases)

The vinyl phosphonic acid moiety and its analogues, such as vinyl sulfonates, have been investigated as inhibitors of various enzymes, notably protein tyrosine phosphatases (PTPs) and aminopeptidases. These studies explore the specific chemical interactions that lead to enzyme inhibition.

Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases are crucial regulatory enzymes in signal transduction pathways, and their dysfunction is implicated in diseases like cancer and diabetes. nih.govnih.gov The development of specific inhibitors for PTPs is a significant area of research. nih.gov Analogues of (1-Phenylvinyl)phosphonic acid, specifically phenyl vinyl sulfonate (PVSN) and phenyl vinyl sulfone (PVS), have been characterized as mechanism-based probes for PTPs. nih.gov

The inactivation of PTPs by these compounds is active site-directed and irreversible. The mechanism involves a Michael addition reaction where the catalytic cysteine residue in the PTP active site attacks the terminal carbon of the vinyl group. nih.gov This covalent modification permanently blocks the enzyme's activity. Structural and mechanistic analyses have shown that the effectiveness of these vinyl-containing compounds stems from their ability to engage with the conserved structural and catalytic components of the PTP active site. nih.gov Unlike earlier phosphonate-based probes, such as α-bromobenzyl phosphonates, compounds like PVSN and PVS exhibit greater resistance to solvolysis and are cell-permeable, making them promising for in vivo applications. nih.gov

Aminopeptidases

Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins and peptides, playing roles in protein maturation and turnover. nih.gov They are considered targets for potential anti-cancer agents. nih.gov Research has been conducted on phosphonic acid analogues of phenylglycine as inhibitors of various aminopeptidases. nih.govresearchgate.net

Studies on a series of racemic phosphonic acid analogues of phenylglycine, with various substitutions on the aromatic ring, revealed their inhibitory activity against porcine aminopeptidase (B13392206) N (pAPN) and barley seed aminopeptidase. nih.gov Molecular modeling suggests that the aminophosphonate portion of these inhibitors binds in a highly consistent manner within the enzyme's active site. nih.gov Differences in inhibitory potency are primarily attributed to the different substitutions on the phenyl ring and how they interact with the enzyme's hydrophobic S1 pocket. nih.gov For instance, in pAPN, this pocket is formed by residues such as Ala348, Ala361, and Val380. nih.gov The binding mode of these analogues was found to be very similar for bovine lens leucine (B10760876) aminopeptidase (blLAP) and tomato acidic leucine aminopeptidase (tLAPA), both of which contain two metal ions in their catalytic center. nih.gov

The inhibitory potencies (Ki) of several phenylglycine phosphonic acid analogues against porcine and barley aminopeptidases are detailed below. Generally, the barley enzyme was less susceptible to inhibition by these compounds compared to the mammalian enzyme. nih.gov

| Compound (Phenyl Ring Substitution) | Porcine APN (Ki in µM) | Barley APN (Ki in µM) |

| Unsubstituted | 1.83 ± 0.16 | 13.9 ± 1.2 |

| 4-Fluoro | 0.90 ± 0.08 | 5.2 ± 0.5 |

| 4-Chloro | 1.05 ± 0.10 | 11.2 ± 1.0 |

| 4-Bromo | 1.58 ± 0.14 | 14.8 ± 1.4 |

| 2,4-Difluoro | 0.44 ± 0.04 | 2.5 ± 0.2 |

| 2,5-Difluoro | 0.49 ± 0.04 | 3.5 ± 0.3 |

| 2,6-Difluoro | 0.69 ± 0.06 | 3.1 ± 0.3 |

| Pentafluoro | 0.24 ± 0.02 | 1.1 ± 0.1 |

This table is based on data from Wanat et al., Pharmaceuticals (Basel), 2019. nih.gov

Studies on Analogues as Mimics of Natural Amino Acids and Key Biochemical Intermediates (e.g., Phosphoenolpyruvate)

A significant application of this compound analogues in academic research is their use as stable mimics of naturally occurring phosphorylated molecules, such as phosphorylated amino acids and the high-energy metabolic intermediate, phosphoenolpyruvate (B93156) (PEP).

Mimics of Phosphorylated Amino Acids

Post-translational modification of proteins by phosphorylation of serine, threonine, and tyrosine residues is a fundamental regulatory mechanism. iris-biotech.de Research into these processes often requires synthetic peptides containing these phosphorylated residues. However, the phosphoester bond in these molecules is prone to hydrolysis and can be cleaved by cellular phosphatases. iris-biotech.de

Phosphonic acid derivatives, which contain a stable carbon-phosphorus (C-P) bond instead of the labile phosphorus-oxygen-carbon (P-O-C) bond of phosphate esters, serve as effective and hydrolysis-stable mimics. iris-biotech.denih.gov For example, phosphono-amino acid derivatives have been developed as stable analogues of phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr). iris-biotech.de Because cellular phosphatases cannot cleave the C-P bond, peptides incorporating these mimics are valuable tools for cell-based experiments to study protein-protein interactions and signaling pathways without the complication of dephosphorylation. iris-biotech.de The use of phosphonate-based compounds as phosphotyrosine analogues is particularly common due to their enzymatic and physiological stability. wikipedia.org

| Natural Molecule | Key Feature | Phosphonic Acid Mimic | Key Feature |

| Phosphoserine | P-O-C bond | Phosphonomethyl-alanine (Pma) | C-P bond |

| Phosphothreonine | P-O-C bond | Phosphonomethyl-aminobutyric acid (Pmab) | C-P bond |

| Phosphotyrosine | P-O-C bond | Phosphonomethyl-phenylalanine (Pmp) | C-P bond |

Mimics of Phosphoenolpyruvate (PEP)

Phosphoenolpyruvate (PEP) is a central metabolite in glycolysis and other biochemical pathways, characterized by a high-energy phosphate bond. nih.gov The biosynthesis of natural phosphonates, such as 2-aminoethylphosphonic acid (AEP), begins with PEP. nih.gov This biosynthetic pathway involves an enzymatic rearrangement of PEP to phosphonopyruvate (B1221233), which establishes the characteristic C-P bond of all phosphonates. nih.gov

The structural similarity between vinylphosphonates and PEP allows them to act as mimics or inhibitors in enzymatic reactions involving PEP. The phosphonate group is nearly isosteric to the phosphate group but is resistant to the enzymatic hydrolysis that would typically cleave the phosphate from PEP. nih.gov This stability makes phosphonic acid analogues of PEP useful for studying the mechanisms of enzymes such as PEP mutase and phosphonopyruvate decarboxylase, which are involved in the biosynthesis of natural phosphonate products. nih.gov

Exploration of Antimicrobial Mechanisms and Efficacy in Research Models

Analogues of this compound, particularly in the form of phosphonopeptides, have been explored for their antibacterial properties. nih.gov These compounds are designed as peptide mimetics that can interfere with essential bacterial processes. nih.gov

The primary mechanism of action for many antibacterial phosphonopeptides, such as L-Alanyl-L-1-aminoethylphosphonic acid (alaphosphin), involves a "Trojan horse" strategy. nih.gov The peptide portion of the molecule is recognized by bacterial peptide transport systems and is actively carried into the cell. Once inside the cytoplasm, bacterial peptidases cleave the peptide bond, releasing the C-terminal 1-aminoalkylphosphonic acid. nih.gov

This released phosphonic acid analogue acts as a mimic of a natural amino acid, typically alanine. It then interferes with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Specifically, the alanine mimetic can inhibit enzymes like alanine racemase or D-alanine:D-alanine ligase, which are essential for providing the D-alanine residues required for building the peptidoglycan structure. Disrupting this pathway weakens the cell wall, ultimately leading to cell lysis and bacterial death. nih.gov

Future Research Directions and Emerging Paradigms for 1 Phenylvinyl Phosphonic Acid

Advancements in Asymmetric Synthesis and Chiral Control

The development of enantiomerically pure forms of (1-Phenylvinyl)phosphonic acid and its derivatives is a critical frontier, as the biological activity and material properties of chiral molecules are often enantiomer-dependent. Future research in this area will likely focus on several key strategies to achieve precise chiral control.

Catalytic asymmetric synthesis is a promising avenue, with efforts directed towards the development of novel chiral catalysts. rsc.org Chiral phosphoric acids, derived from scaffolds like BINOL, have shown considerable promise as versatile organocatalysts for a range of asymmetric transformations. rsc.org The design of catalysts specifically tailored for the asymmetric hydrophosphonylation of phenylacetylene (B144264) or the enantioselective functionalization of a pre-existing phosphonate (B1237965) is a key objective. Both metal-based catalysts, potentially involving rhodium or palladium complexes with chiral ligands, and metal-free organocatalysts are being explored to induce high levels of enantioselectivity.

Enzymatic and kinetic resolution techniques represent another powerful tool for obtaining enantiomerically pure this compound. mdpi.com This involves the use of enzymes that can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure counterpart. Research in this domain will focus on identifying or engineering enzymes with high selectivity and efficiency for phosphonate substrates. The kinetic resolution of racemic phosphinate esters using enzymes like phosphotriesterase has demonstrated the potential of biocatalytic approaches. mdpi.com

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Phosphonates

| Strategy | Description | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | Utilization of chiral metal complexes or organocatalysts to induce enantioselectivity in the formation of the C-P bond or subsequent modifications. | High catalytic efficiency, potential for high enantiomeric excess. | Design of novel, highly selective catalysts for vinylphosphonates. |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide the stereoselective synthesis. | Well-established methodology with predictable outcomes. | Development of more efficient and recyclable auxiliaries. |

| Enzymatic/Kinetic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | High specificity and mild reaction conditions. | Screening and engineering of enzymes for phosphonate substrates. |

Integration into Novel Functional Materials and Nanostructures

The unique combination of a polymerizable vinyl group and a strongly interacting phosphonic acid moiety makes this compound an attractive building block for a new generation of functional materials and nanostructures.

In the realm of polymers , this compound can be utilized as a monomer or comonomer to synthesize polymers with tailored properties. The phosphonic acid groups can enhance adhesion, improve flame retardancy, and provide sites for metal ion chelation or further functionalization. Copolymers of vinylphosphonic acid with various hydrophilic monomers have been synthesized, and their complexes with metal ions are being explored. mdpi.com Future research will delve into the synthesis of well-defined block copolymers and polymer architectures incorporating this compound to create materials for applications such as proton-exchange membranes in fuel cells, dental adhesives, and biocompatible coatings for medical implants.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The phosphonic acid group is a robust anchoring group for the formation of stable MOFs. informahealthcare.comresearchgate.net this compound can serve as a functional linker in MOFs, where the vinyl group can be used for post-synthetic modification, allowing for the covalent grafting of other molecules within the pores of the framework. This could lead to MOFs with enhanced catalytic activity, selective sensing capabilities, or drug delivery functionalities.

The ability of phosphonic acids to form strong bonds with metal oxide surfaces makes this compound an ideal candidate for the surface modification of nanoparticles and nanostructures . proquest.compleiades.onlineresearchgate.net By forming self-assembled monolayers (SAMs) on the surface of nanoparticles (e.g., metal oxides, quantum dots), the vinyl groups can be oriented outwards, providing a reactive surface for further chemical transformations. This approach can be used to compatibilize nanoparticles with polymer matrices, develop new nanocomposites with enhanced properties, or create functionalized nanosensors.

Deepening Understanding of Biological Target Interactions and Inhibition Mechanisms

Phosphonic acids are well-known mimics of phosphates and carboxylates, enabling them to act as inhibitors of various enzymes. google.com The vinyl group in this compound offers a site for potential covalent modification of biological targets, suggesting its potential as a mechanism-based inhibitor.

Future research will focus on identifying specific biological targets for this compound and its derivatives. This will involve screening against a wide range of enzymes, particularly those involved in metabolic pathways where phosphate (B84403) or carboxylate intermediates play a crucial role. For example, vinyl phosphonate inhibitors have been designed for enzymes like dehydroquinate synthase, a key enzyme in the shikimate pathway, which is a target for herbicides and antimicrobial agents. rsc.org

A key area of investigation will be the elucidation of the inhibition mechanisms . Researchers will seek to determine whether inhibition is reversible or irreversible and, in the case of the latter, to identify the specific amino acid residues in the active site that are modified by the vinyl group. Techniques such as X-ray crystallography and cryo-electron microscopy will be employed to obtain detailed structural information of the enzyme-inhibitor complexes, providing insights into the molecular basis of inhibition. This understanding is crucial for the rational design of more potent and selective inhibitors.

The development of structure-activity relationships (SAR) will also be a major focus. By synthesizing a library of this compound analogues with different substituents on the phenyl ring, researchers can systematically probe the effects of electronic and steric factors on inhibitory potency and selectivity. This data will be invaluable for optimizing the lead compounds for potential therapeutic or agrochemical applications.

Exploration of Green Chemistry Approaches in its Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications. Future research on this compound will undoubtedly incorporate these principles to develop more sustainable and environmentally friendly processes.

One key area of focus will be the development of greener synthetic routes . This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction between vinylphosphonic acid and aryl halides, offer a direct and atom-economical route to styryl phosphonic acids. rsc.org Further research will aim to develop catalysts that can operate under milder conditions and in greener solvents, such as water or bio-based solvents.

Catalytic methods will be central to green synthesis. The development of highly active and recyclable catalysts, both homogeneous and heterogeneous, will reduce the need for stoichiometric reagents and simplify product purification. Biocatalysis, using whole cells or isolated enzymes, offers the potential for highly selective transformations under mild, aqueous conditions, representing an attractive green alternative to traditional chemical synthesis.

Microwave-assisted synthesis is another promising green chemistry tool. informahealthcare.comresearchgate.net Microwave heating can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. The application of microwave technology to the synthesis of this compound and its derivatives could lead to more energy-efficient and scalable processes.

Computational Design of Enhanced Analogues and Catalytic Systems

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, computational approaches will play a pivotal role in accelerating the discovery and development of new analogues and catalysts.

Computational design of enhanced analogues will involve the use of techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict the biological activity of novel derivatives. By simulating the interaction of virtual libraries of this compound analogues with the active sites of target enzymes, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity. This in silico screening can significantly reduce the time and cost associated with traditional drug discovery and development.

The design of improved catalytic systems will also benefit from computational methods. Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms and to understand the factors that control the stereoselectivity of asymmetric catalytic reactions. This knowledge can then be used to design new chiral ligands and catalysts with enhanced performance for the synthesis of enantiomerically pure this compound.

Furthermore, molecular dynamics simulations can be employed to study the behavior of this compound-based materials, such as polymers and MOFs. These simulations can provide insights into the structure-property relationships of these materials, guiding the design of new materials with optimized performance for specific applications.

Q & A

Q. What are the primary synthetic routes for (1-Phenylvinyl)phosphonic acid?

Synthesis typically involves phosphorylation of 1-phenylvinyl precursors. For example, vinyl group functionalization via Arbuzov or Michaelis-Becker reactions could be adapted, using phosphorylating agents like phosphorus trichloride followed by hydrolysis. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions. Purification via recrystallization or column chromatography ensures product integrity .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : P NMR identifies phosphorus environments, while H/C NMR confirms vinyl and phenyl group integrity.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Q. What are the key applications of this compound in materials science?